4,4-Piperidinediol hydrochloride
CAS No.: 40064-34-4
Cat. No.: VC21347240
Molecular Formula: C5H11NO2.ClH
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40064-34-4 |
|---|---|
| Molecular Formula | C5H11NO2.ClH |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | piperidine-4,4-diol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H |
| Standard InChI Key | BQOLKFJNJCOALF-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(O)O.Cl |
| Canonical SMILES | C1CNCCC1(O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
4,4-Piperidinediol hydrochloride possesses a well-defined chemical identity documented through various identification systems used in chemical research and industry.
Chemical Identifiers
The compound is registered and tracked through several chemical identification systems:
| Identifier Type | Value |
|---|---|
| CAS Number | 40064-34-4 |
| EINECS | 254-779-9 |
| MDL Number | MFCD00012776 |
| BRN | 3916558 |
| InChIKey | SXWRTZOXMUOJER-UHFFFAOYSA-N |
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | HCl·H₂O | |
| Alternative Formula | C₅H₁₂ClNO₂ | |
| Another Representation | C₅H₉NO·xHCl·yH₂O | |
| Molecular Weight | 153.61 g/mol | |
| Free Base Molecular Weight | 99.13 g/mol |
The variations in molecular formula representation reflect different approaches to describing the compound's hydration state and salt form .
Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
-
4,4-Piperidinediol Hydrochloride
-
4-Piperidone monohydrate hydrochloride
-
Piperidine-4,4-diol hydrate hydrochloride
-
4,4-Dihydroxypiperidine Hydrochloride
-
4-Ketopiperidine Monohydrate Hydrochloride
-
Piperidin-4-one hydrate hydrochloride
These various nomenclatures highlight different structural aspects of the molecule while referring to the same chemical entity.
Physical and Chemical Properties
4,4-Piperidinediol hydrochloride exhibits specific physical and chemical characteristics that influence its handling, storage, and applications in chemical syntheses.
Physical Appearance and State
The compound typically presents as a solid with the following characteristics:
-
Physical Form: Crystalline powder
-
Color Range: Beige-yellow to white, or off-white
Thermodynamic Properties
The negative LogP value indicates the compound's hydrophilic nature, consistent with its good water solubility .
Solubility Profile
4,4-Piperidinediol hydrochloride demonstrates good solubility in aqueous media, a property enhanced by its hydrochloride salt form. The compound is described as "soluble in water," which makes it suitable for various aqueous reaction conditions and facilitates its handling in laboratory settings .
Chemical Reactivity and Synthesis
The structural features of 4,4-Piperidinediol hydrochloride enable it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
Synthetic Approaches
The synthesis of 4,4-Piperidinediol hydrochloride has been documented to involve a series of sequential C-H and C-C bond functionalizations. One reported synthetic pathway begins with phenyl(2-piperidinyl)methanone hydrochloride as a starting material. The synthetic route draws inspiration from the Norrish-Yang Type II reaction and involves several key steps:
-
Generation of α-hydroxy-β-lactams from α-ketoamide derivatives under visible light conditions
-
Selective cleavage of C(sp²)-C(sp³) bonds using rhodium complexes
-
Formation of α-acyl intermediates
Computational studies have contributed to understanding the positional selectivity observed in the C-C cleavage reactions involved in this synthesis .
Reactive Functional Groups
The compound's reactivity stems from its structural features:
-
The piperidine nitrogen can function as a nucleophile in various reactions
-
The geminal diol functionality can participate in condensation reactions
-
The compound can undergo nucleophilic substitutions
-
Its structure allows for selective functionalization at multiple positions
These reactive properties enable 4,4-Piperidinediol hydrochloride to serve as a versatile building block in more complex synthetic pathways.
Applications in Chemical Synthesis
4,4-Piperidinediol hydrochloride demonstrates significant utility across various fields of chemical synthesis, particularly in the construction of complex molecular architectures.
Role as a Building Block
One of the most notable applications of 4,4-Piperidinediol hydrochloride is its use as an essential building block in the synthesis of complex nitrogen-containing molecular structures:
-
Construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles
-
Incorporation of diverse functional groups into macrocyclic structures
-
Synthesis of N-fused bicyclic compounds, including indolizidines
The compound's ability to facilitate the formation of these complex structures underscores its importance in synthetic organic chemistry.
Applications in Pharmaceutical Synthesis
4,4-Piperidinediol hydrochloride serves as a key intermediate in pharmaceutical synthesis pathways:
-
Starting material in the synthesis of fentanyl (hydrochloride) when reacted with phenethylbromide
-
Precursor in the synthesis of (R)-3-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-hydroxypropanoic acid
-
Intermediate in the preparation of 1-(1H-imidazol-1-ylcarbonyl)-4-(1,2,4,5-tetrahydro-2-oxo-3H-1,3-benzodiazepin-3-yl)piperidine derivatives
-
Component in the synthesis of propanamide derivatives through amidation with cyclic amines
These applications highlight the compound's significance in medicinal chemistry and pharmaceutical development.
The compound is typically supplied in glass bottles and may require refrigerated storage for optimal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume